N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cellular pathways.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities and exhibit comparable biological activities.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid also share structural features and are used in various chemical and biological applications.
Uniqueness
What sets N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide apart is its unique combination of thiazole and furan moieties, which may confer enhanced biological activity and specificity compared to other similar compounds .
Biological Activity
N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide, identified by its CAS number 1040654-45-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O4S2, with a molecular weight of 430.5 g/mol. Its structure features a thiazole ring, a furan moiety, and a sulfamoyl group, which contribute to its biological activity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, similar to other sulfamoyl derivatives. For instance, compounds with structural similarities have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response .
- Antimicrobial Activity : The presence of the sulfamoyl group indicates potential antibacterial properties. Compounds with similar functionalities have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated against cancer cell lines such as MCF-7 (breast cancer). Compounds structurally related to this compound have demonstrated IC50 values indicative of moderate cytotoxicity .
Biological Activity Data Table
Case Studies
- Antimicrobial Efficacy : A study investigating various sulfamoyl derivatives found that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria. The study highlighted the effectiveness of such compounds in overcoming biofilm-associated infections .
- Cytotoxic Effects : In vitro studies on MCF-7 cells indicated that the compound could induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific pathways involved .
Properties
IUPAC Name |
N-[4-[3-oxo-3-(4-sulfamoylanilino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c18-28(24,25)13-6-3-11(4-7-13)19-15(22)8-5-12-10-27-17(20-12)21-16(23)14-2-1-9-26-14/h1-4,6-7,9-10H,5,8H2,(H,19,22)(H2,18,24,25)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPFGZLWETYYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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